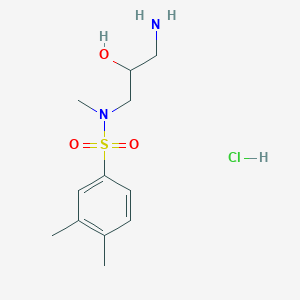
N-(3-Amino-2-hydroxypropyl)-N-methylthiophene-2-sulfonamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Amino-2-hydroxypropyl)-N-methylthiophene-2-sulfonamide hydrochloride is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiophene ring substituted with a sulfonamide group, an amino alcohol moiety, and a methyl group, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Amino-2-hydroxypropyl)-N-methylthiophene-2-sulfonamide hydrochloride typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of 1,4-diketones with sulfur sources under acidic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the thiophene derivative with chlorosulfonic acid, followed by neutralization with a suitable amine.
Amino Alcohol Moiety Addition: The amino alcohol moiety is incorporated via nucleophilic substitution reactions involving epichlorohydrin and an amine, followed by hydrolysis.
Methylation: The final step involves methylation of the amine group using methyl iodide or a similar methylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques such as crystallization and chromatography, and stringent control of reaction conditions to ensure consistency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-Amino-2-hydroxypropyl)-N-methylthiophene-2-sulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or amines.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation.
Thiols and Amines: Formed through reduction.
Substituted Derivatives: Formed through nucleophilic substitution.
Wissenschaftliche Forschungsanwendungen
N-(3-Amino-2-hydroxypropyl)-N-methylthiophene-2-sulfonamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N-(3-Amino-2-hydroxypropyl)-N-methylthiophene-2-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with receptors, modulating their activity and downstream signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3-Amino-2-hydroxypropyl)-N-methylbenzene-2-sulfonamide hydrochloride: Similar structure but with a benzene ring instead of a thiophene ring.
N-(3-Amino-2-hydroxypropyl)-N-methylpyridine-2-sulfonamide hydrochloride: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
N-(3-Amino-2-hydroxypropyl)-N-methylthiophene-2-sulfonamide hydrochloride is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to benzene or pyridine derivatives. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications.
Eigenschaften
IUPAC Name |
N-(3-amino-2-hydroxypropyl)-N-methylthiophene-2-sulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O3S2.ClH/c1-10(6-7(11)5-9)15(12,13)8-3-2-4-14-8;/h2-4,7,11H,5-6,9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHOWMJLEGXCUIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(CN)O)S(=O)(=O)C1=CC=CS1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,4-dioxo-10H-pyrimido[4,5-b]quinoline-5-carboxylic acid](/img/structure/B7945438.png)
![[(1S,3R)-3-azaniumylcyclohexyl]azanium;dichloride](/img/structure/B7945445.png)
![methyl (3S)-1-(2,4-dichlorophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B7945448.png)
![(3S)-1-(3,4-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B7945452.png)

![[3-(4-methylphenyl)-1H-pyrazol-5-yl]-piperazin-1-ylmethanone;hydrochloride](/img/structure/B7945472.png)
![(2R)-({[4-(acetylamino)phenyl]sulfonyl}amino)(phenyl)acetic acid](/img/structure/B7945475.png)

![sodium;(E)-3-[5-(dimethylamino)furan-2-yl]prop-2-enoic acid](/img/structure/B7945502.png)

![2-amino-N-[5-(2-phenoxyethyl)-1,3,4-thiadiazol-2-yl]acetamide;dihydrochloride](/img/structure/B7945511.png)
